molecular formula C26H22N2O7 B15143010 eIF4A3-IN-5

eIF4A3-IN-5

Cat. No.: B15143010
M. Wt: 474.5 g/mol
InChI Key: UADSEUZFIUVZDF-YHVMUTAASA-N
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Description

eIF4A3-IN-5: is a small molecule inhibitor specifically designed to target the eukaryotic initiation factor 4A3 (eIF4A3)eIF4A3 is a core component of the exon junction complex, which plays a crucial role in post-transcriptional gene regulation, including mRNA splicing and nonsense-mediated mRNA decay .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-5 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: eIF4A3-IN-5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

eIF4A3-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

eIF4A3-IN-5 exerts its effects by specifically inhibiting the RNA helicase activity of eIF4A3. This inhibition disrupts the formation of the exon junction complex, thereby affecting mRNA splicing and nonsense-mediated mRNA decay. The molecular targets include the core components of the exon junction complex, and the pathways involved are primarily related to RNA metabolism and gene regulation .

Comparison with Similar Compounds

    eIF4A1-IN-1: Another inhibitor targeting a different member of the eukaryotic initiation factor 4A family.

    eIF4A2-IN-2: Inhibits eIF4A2, which shares structural similarities with eIF4A3 but has distinct biological functions.

Uniqueness: eIF4A3-IN-5 is unique in its high specificity for eIF4A3, making it a valuable tool for studying the specific roles of this protein in RNA metabolism. Unlike inhibitors targeting eIF4A1 or eIF4A2, this compound provides insights into the unique functions of eIF4A3 in post-transcriptional gene regulation .

Properties

Molecular Formula

C26H22N2O7

Molecular Weight

474.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-6-(4-cyanophenyl)-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-triene-4-carboxylic acid

InChI

InChI=1S/C26H22N2O7/c1-33-18-12-17-21(23(28-18)34-2)25(32)22(29)19(24(30)31)20(15-6-4-3-5-7-15)26(25,35-17)16-10-8-14(13-27)9-11-16/h3-12,19-20,22,29,32H,1-2H3,(H,30,31)/t19-,20-,22-,25+,26+/m1/s1

InChI Key

UADSEUZFIUVZDF-YHVMUTAASA-N

Isomeric SMILES

COC1=NC(=C2C(=C1)O[C@@]3([C@]2([C@@H]([C@@H]([C@H]3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC

Canonical SMILES

COC1=NC(=C2C(=C1)OC3(C2(C(C(C3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC

Origin of Product

United States

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